Cas no 1806061-97-1 (4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-acetic acid)

4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-acetic acid 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-acetic acid
-
- インチ: 1S/C8H5BrF3NO2/c9-4-1-3(2-5(14)15)13-7(6(4)10)8(11)12/h1,8H,2H2,(H,14,15)
- InChIKey: FARHQAMXDHEUFX-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=C(C(F)F)N=C(C=1)CC(=O)O)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 242
- トポロジー分子極性表面積: 50.2
- 疎水性パラメータ計算基準値(XlogP): 1.8
4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029059643-1g |
4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-acetic acid |
1806061-97-1 | 97% | 1g |
$1,519.80 | 2022-04-01 |
4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-acetic acid 関連文献
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
7. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-acetic acidに関する追加情報
Professional Introduction to 4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-acetic Acid (CAS No. 1806061-97-1)
4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-acetic acid, with the CAS number 1806061-97-1, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of fluorinated pyridines, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of multiple fluorine atoms and a bromine substituent in its molecular structure imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The< strong>4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-acetic acid molecule exhibits a high degree of functional diversity, which is harnessed in the development of novel pharmaceutical agents. The bromine atom at the 4-position serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of complex heterocyclic frameworks. Additionally, the difluoromethyl group at the 2-position enhances the lipophilicity and metabolic stability of derived compounds, which is crucial for improving pharmacokinetic profiles.
In recent years, there has been considerable interest in fluorinated pyridines due to their role in modulating enzyme inhibition and receptor binding affinity. For instance, studies have demonstrated that substituents like< strong> difluoromethyl can significantly enhance the binding affinity of small molecule inhibitors to target proteins. This property has been exploited in the design of kinase inhibitors, which are essential in treating cancers and inflammatory diseases. The acetic acid moiety at the 6-position provides a carboxylic acid functionality, allowing for further derivatization into esters or amides, which are common pharmacophores in drug design.
The< strong>4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-acetic acid has found applications in various research areas beyond oncology. For example, it serves as a key intermediate in synthesizing antiviral agents, where fluorinated pyridines are known to improve drug efficacy by enhancing interactions with viral proteases and polymerases. Moreover, its structural features make it a suitable candidate for developing antimicrobial compounds, addressing the growing threat of antibiotic-resistant bacteria. The compound's ability to undergo selective modifications has also been leveraged in creating chemokine receptor antagonists, which are being investigated for their potential in treating autoimmune disorders.
The synthesis of< strong>4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-acetic acid involves multi-step organic transformations that highlight its synthetic utility. Typically, it is prepared through halogenation reactions on pre-functionalized pyridine scaffolds, followed by protection-deprotection strategies to introduce the desired substituents at specific positions. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high regioselectivity and yield. These synthetic methodologies underscore the compound's importance as a building block in medicinal chemistry.
The pharmacological profile of derivatives of< strong>4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-acetic acid has been extensively studied in preclinical models. Researchers have identified several lead compounds that exhibit promising activities against various disease targets. For example, derivatives with modifications at the 5-position have shown potent inhibitory effects on certain enzymes implicated in neurodegenerative diseases. Similarly, analogs with different substituents at the 3-position have demonstrated anti-inflammatory properties by modulating cytokine production pathways. These findings highlight the compound's potential as a scaffold for drug discovery.
The incorporation of fluorine atoms into pharmaceutical molecules is well-documented for its impact on drug properties such as bioavailability and metabolic stability.< strong>Difluoromethyl groups, in particular, have been shown to improve binding interactions by increasing lipophilicity and reducing susceptibility to enzymatic degradation. This concept has been applied to develop next-generation antiviral drugs where fluorinated pyridines play a critical role in enhancing therapeutic efficacy. The< strong>4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-acetic acid, with its unique structural features, continues to be a focal point in such endeavors.
In conclusion, 4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-acetic acid (CAS No.< strong>1806061-97-1) represents a versatile and valuable compound in pharmaceutical research. Its structural attributes enable diverse functionalization strategies, making it an indispensable intermediate for synthesizing bioactive molecules with potential therapeutic applications across multiple disease areas. The ongoing research into its derivatives underscores its significance in advancing drug discovery efforts and improving patient care through innovative chemical solutions.
1806061-97-1 (4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-acetic acid) 関連製品
- 418785-68-9(4-fluoro-N-(furan-2-ylmethyl)-2-methylaniline)
- 933219-17-1(N-{5H,6H,7H-1,2,4triazolo3,4-b1,3thiazin-3-yl}-9H-xanthene-9-carboxamide)
- 2172128-29-7(2-({1-3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-methylformamido}oxy)acetic acid)
- 451494-52-3(1-Methyl-4-(2-methylbut-3-yn-2-yl)-1,4-diazepane)
- 1805936-00-8(2-(Bromomethyl)-4-(difluoromethyl)pyridine-6-acetonitrile)
- 2680770-49-2(tert-butyl N-1-(2-cyanoethyl)-5-methyl-1H-pyrazol-3-ylcarbamate)
- 941885-59-2(ethyl 4-(2-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate)
- 2248291-58-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(2,2-difluoroethoxy)pyrazine-2-carboxylate)
- 2171897-29-1(1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde)
- 883539-48-8((2-Methoxyethyl)[(1-methyl-1H-indol-2-YL)-methyl]amine)